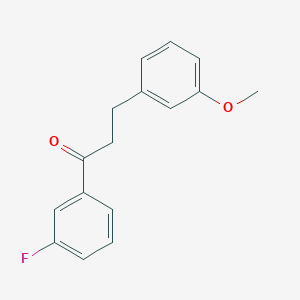

3'-Fluoro-3-(3-methoxyphenyl)propiophenone

Description

BenchChem offers high-quality 3'-Fluoro-3-(3-methoxyphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Fluoro-3-(3-methoxyphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSBEDFXLYMBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644226 | |

| Record name | 1-(3-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-72-6 | |

| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone: A Modular Technical Guide

Target Molecule: 1-(3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one

Chemical Class: Dihydrochalcone /

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone is best approached through a convergent Aldol-Reduction strategy. This modular pathway offers superior regiocontrol compared to Friedel-Crafts acylation, which often suffers from isomer mixtures due to the directing effects of the fluorine substituent.

The Logic of the Pathway

-

Disconnection: The C2-C3 bond of the propyl chain is the strategic disconnection point, revealing a chalcone precursor.

-

Precursors: This traces back to two commercially available, stable starting materials: 3-Fluoroacetophenone and 3-Methoxybenzaldehyde .

-

Transformation:

-

Step 1 (Assembly): A Claisen-Schmidt condensation creates the carbon skeleton with complete

-selectivity for the alkene. -

Step 2 (Saturation): A chemoselective reduction saturates the alkene without compromising the carbonyl or the aryl-fluorine bond.

-

Figure 1: Retrosynthetic analysis revealing the convergent assembly from stable aromatic precursors.

Part 2: Experimental Protocols

Module A: Carbon Skeleton Assembly (Claisen-Schmidt Condensation)[1]

Objective: Synthesize (E)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Mechanism: Base-catalyzed crossed-aldol condensation followed by dehydration.[1]

Reagents & Materials

| Component | Role | Stoichiometry |

| 3-Fluoroacetophenone | Nucleophile | 1.0 equiv |

| 3-Methoxybenzaldehyde | Electrophile | 1.0 - 1.05 equiv |

| Sodium Hydroxide (NaOH) | Catalyst | 1.2 equiv (10% aq. solution) |

| Ethanol (95%) | Solvent | 5-10 mL per gram of substrate |

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroacetophenone (10 mmol) and 3-methoxybenzaldehyde (10 mmol) in Ethanol (20 mL).

-

Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add the 10% NaOH solution (5 mL) over 10 minutes. Note: Slow addition prevents localized polymerization.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 4–6 hours.

-

Visual Cue: The solution will typically turn yellow/orange, and a precipitate (the chalcone) often forms.

-

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. Neutralize slightly with dilute HCl (0.1 M) if necessary to pH ~7 to precipitate the product fully.

-

Purification: Filter the solid precipitate. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol to obtain the pure (E)-chalcone.

Validation Criteria:

-

1H NMR: Look for the characteristic trans-alkene doublets (

) in the 7.4–7.8 ppm region. -

Yield: Expected >85%.

Module B: Chemoselective Saturation (Reduction)[2]

Objective: Reduce the

Protocol: Zinc-Mediated Conjugate Reduction

This method selectively reduces the electron-deficient alkene of the enone system.

| Component | Role | Stoichiometry |

| Chalcone Intermediate | Substrate | 1.0 equiv |

| Zinc Dust (Activated) | Reductant | 5.0 - 10.0 equiv |

| Ammonium Chloride (NH4Cl) | Proton Source | 10.0 equiv (Sat. aq. solution) |

| Methanol/THF (1:1) | Solvent | 10 mL per gram |

Step-by-Step Protocol

-

Dissolution: Dissolve the chalcone (from Module A) in a 1:1 mixture of Methanol and THF.

-

Activation: Add the saturated aqueous NH4Cl solution. The mixture may become biphasic or cloudy.

-

Reduction: Add Zinc dust in small portions with vigorous stirring at room temperature.

-

Exotherm Control: Monitor temperature; mild cooling may be required if the scale is >10g.

-

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (disappearance of the fluorescent chalcone spot; appearance of the non-conjugated ketone).

-

Workup: Filter off the excess Zinc through a Celite pad. Wash the pad with Ethyl Acetate.[3]

-

Extraction: Remove organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

-

Final Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).

Alternative (Industrial): Catalytic Hydrogenation using 5% Pd/C (10 wt%) in Ethyl Acetate at 1 atm H2. Critical: Monitor closely to stop reaction immediately upon uptake of 1 equiv of H2 to avoid reducing the ketone.

Part 3: Mechanistic Insight & Visualization

The synthesis relies on the varying reactivity of carbonyls. The acetophenone enolate attacks the more electrophilic aldehyde (Aldol). The subsequent elimination is driven by the formation of the conjugated enone system. The reduction step exploits the fact that the C=C bond in an enone is electronically distinct (soft electrophile) compared to the isolated ketone.

Figure 2: Reaction mechanism flow from precursors to target, highlighting the enolate intermediate and selective 1,4-reduction.[2]

Part 4: Quality Control & Data Summary

Physical Properties (Predicted):

-

Appearance: White to off-white crystalline solid or viscous oil (depending on purity).

-

Molecular Formula: C16H15FO2

-

Molecular Weight: 258.29 g/mol

Spectroscopic Validation Checklist:

| Technique | Key Signal | Structural Assignment |

| IR | ~1680 cm⁻¹ (Strong) | C=O Stretch (Aryl ketone) |

| IR | Absence of ~1600 cm⁻¹ alkene | Confirmation of reduction |

| 1H NMR | Ethylene bridge (-CH2-CH2-) | |

| 1H NMR | Methoxy group (-OCH3) | |

| 13C NMR | ~198 ppm | Carbonyl Carbon |

| 19F NMR | ~ -112 ppm | Aryl Fluorine (Meta) |

References

-

Claisen-Schmidt Condensation General Methodology

-

Kohler, E. P., & Chadwell, H. M. (1922). "Benzalacetophenone". Organic Syntheses, 2, 1.

-

-

Selective Reduction of Chalcones (Zn/NH4Cl)

-

Biocatalytic Alternatives (Green Chemistry)

-

Lipok, J., et al. (2017). "Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone". Microbial Cell Factories.

-

-

Mechanochemical Synthesis (Solvent-Free)

-

Praveena, K., et al. (2019).[5] "A Facile Solvent Free Claisen-Schmidt Reaction". Frontiers in Chemistry.

-

Sources

- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. rsc.org [rsc.org]

- 5. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]

The Strategic Incorporation of Fluorine: A Technical Guide to the Research Applications of Fluorinated Propiophenones

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research, offering a powerful tool to modulate molecular properties and unlock novel functionalities.[1][2][3] This technical guide provides an in-depth exploration of fluorinated propiophenones, a class of compounds that exemplify the strategic utility of fluorine. We will delve into their synthesis, unique physicochemical characteristics, and their burgeoning applications across diverse scientific disciplines. From their role as versatile synthetic building blocks to their significant impact on drug discovery, positron emission tomography (PET), and materials science, this guide will illuminate the multifaceted potential of fluorinated propiophenones for researchers, scientists, and professionals in drug development.

The Fluorine Advantage: A Paradigm Shift in Molecular Design

The strategic placement of fluorine atoms within a molecule can profoundly alter its electronic and steric properties, leading to enhanced biological activity and improved physicochemical characteristics.[1][2] The high electronegativity of fluorine, the strongest of all elements, and the strength of the carbon-fluorine bond are key to these transformative effects.[4][5] Judicious fluorination can influence a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability.[1][6][7] These modifications often translate to improved pharmacokinetic profiles, greater target selectivity, and resistance to metabolic degradation in drug candidates.[1] Consequently, a significant and growing number of approved drugs and agrochemicals contain fluorine.[8][9]

// Nodes Propiophenone [label="Propiophenone Core", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorination [label="Strategic Fluorination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Altered Physicochemical\nProperties", fillcolor="#FBBC05", fontcolor="#202124"]; Applications [label="Diverse Research\nApplications", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Propiophenone -> Fluorination [label="Modification"]; Fluorination -> Properties [label="Induces"]; Properties -> Applications [label="Enables"]; } dot

Synthesis of Fluorinated Propiophenones: Crafting the Building Blocks

The synthesis of fluorinated propiophenones can be achieved through various methodologies, with the choice of route often depending on the desired position and extent of fluorination. Common strategies include:

-

Direct Fluorination: While challenging due to the high reactivity of elemental fluorine, direct fluorination can be employed under controlled conditions.[10]

-

From Fluorinated Precursors: A more common and controlled approach involves the use of fluorinated starting materials. For instance, Friedel-Crafts acylation of a fluorinated aromatic compound with propanoyl chloride or propanoic anhydride is a widely used method.

-

Nucleophilic and Electrophilic Fluorination: These methods allow for the late-stage introduction of fluorine into a propiophenone scaffold, offering flexibility in synthetic design.[11]

A notable development is the synthesis of α-(perfluoroalkylsulfonyl)propiophenones, which serve as bench-stable reagents for the light-mediated perfluoroalkylation of aromatics.[12] This innovative approach addresses the demand for late-stage perfluoroalkylation in synthetic chemistry.[12]

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated propiophenones and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities and their utility as synthetic intermediates for more complex drug candidates.[2]

Central Nervous System (CNS) Agents

A prominent application of fluorinated propiophenones lies in the development of synthetic cathinones, which are analogs of the naturally occurring psychostimulant cathinone found in the khat plant.[13] These compounds often act as monoamine reuptake inhibitors or releasing agents, affecting the levels of dopamine, serotonin, and norepinephrine in the brain.[13][14] The introduction of fluorine into the cathinone structure can significantly modulate their potency, selectivity, and metabolic stability.[15] For example, fluorinated methcathinone derivatives have been extensively studied for their psychostimulatory effects.[15]

It is important to note that while these compounds have therapeutic potential, many synthetic cathinones are also substances of abuse with significant neurotoxic risks and adverse health effects.[13][16] Research in this area is crucial for understanding their mechanisms of action, developing potential treatments for addiction, and informing public health policies.

As Versatile Synthons for Bioactive Molecules

Fluorinated propiophenones serve as valuable building blocks for the synthesis of a wide range of more complex, biologically active molecules.[11][17] Their ketone functionality allows for a variety of chemical transformations, including reductions, aldol condensations, and Mannich reactions, to build molecular complexity.[11]

For instance, α-fluorinated aromatic ketones are utilized in highly enantio- and diastereoselective Mannich reactions to synthesize chiral β-fluoroamines, which are important structural motifs in many pharmaceuticals.[11]

Positron Emission Tomography (PET) Imaging Agents

The unique properties of the fluorine-18 (¹⁸F) isotope, including its convenient half-life of approximately 110 minutes and low positron energy, make it an ideal radionuclide for Positron Emission Tomography (PET) imaging.[6][18][19] PET is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo.[6][9][19]

Fluorinated propiophenone derivatives can be radiolabeled with ¹⁸F to create novel PET tracers for a variety of diagnostic applications.[6] The ability to track the biodistribution of these molecules in real-time provides invaluable information for drug development, disease diagnosis, and monitoring treatment responses.[20][21] For example, ¹⁸F-labeled compounds are extensively used in oncology to image tumor metabolism and in neuroscience to study neuroreceptor systems.[18][20]

// Nodes FP [label="Fluorinated Propiophenone\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; F18 [label="¹⁸F-Fluoride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radiolabeling [label="Radiolabeling\nReaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PET_Tracer [label="¹⁸F-Labeled Propiophenone\nPET Tracer", fillcolor="#34A853", fontcolor="#FFFFFF"]; PET_Imaging [label="PET Imaging\n(in vivo)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Diagnostic Data\n(e.g., Tumor Imaging)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FP -> Radiolabeling; F18 -> Radiolabeling; Radiolabeling -> PET_Tracer; PET_Tracer -> PET_Imaging; PET_Imaging -> Data; } dot

Emerging Applications in Materials Science

The incorporation of fluorine into polymers and other materials can impart a range of desirable properties, including increased thermal stability, chemical inertness, low surface energy, and unique dielectric properties.[4][22] Fluorinated propiophenones can serve as monomers or precursors for the synthesis of novel fluorinated polymers with tailored characteristics.[5][23][24]

These advanced materials have potential applications in a variety of fields:

-

High-Performance Coatings: Fluorinated polymers can create surfaces that are resistant to chemicals, weathering, and heat.[4][5]

-

Electronics: The unique electronic properties of fluorinated materials make them suitable for use in organic electronics, such as in field-effect transistors and electroluminescent diodes.

-

Biomedical Materials: The biocompatibility and biostability of some fluorinated polymers make them attractive for use in medical devices and drug delivery systems.[23]

Experimental Protocols: A Closer Look

To provide a practical context, the following is a generalized, illustrative protocol for a key synthetic transformation involving a fluorinated propiophenone.

Protocol: Asymmetric Mannich Reaction of an α-Fluorinated Propiophenone

Objective: To synthesize a chiral β-fluoroamine, a valuable building block in medicinal chemistry.[11]

Materials:

-

α-Fluorinated propiophenone

-

N-Boc-protected aldimine

-

Zinc diethyl (ZnEt₂)

-

(R,R)-Prophenol ligand

-

Anhydrous solvent (e.g., toluene)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the (R,R)-prophenol ligand in the anhydrous solvent.

-

Add zinc diethyl dropwise to the solution at a controlled temperature (e.g., 0 °C) and stir for a specified time to form the active catalyst complex. The formation of this chiral catalyst is crucial for the enantioselectivity of the reaction.

-

Reaction Setup: In a separate flame-dried flask, dissolve the α-fluorinated propiophenone and the N-Boc-protected aldimine in the anhydrous solvent.

-

Cool the solution to the desired reaction temperature (e.g., -20 °C).

-

Addition of Catalyst: Slowly add the pre-formed catalyst solution to the reaction mixture. The slow addition helps to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of the quenching solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral β-fluoroamine.

-

Characterization: Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes hypothetical but representative data for a series of fluorinated propiophenone derivatives, illustrating how fluorine substitution can influence key properties.

| Compound | Position of Fluorine | LogP (Lipophilicity) | Metabolic Stability (t½ in human liver microsomes, min) | IC₅₀ (nM) against Target X |

| Propiophenone | None | 2.15 | 15 | 500 |

| 4-Fluoropropiophenone | para | 2.30 | 45 | 150 |

| 3,4-Difluoropropiophenone | meta, para | 2.45 | 75 | 80 |

| 2,4,5-Trifluoropropiophenone | ortho, para, meta | 2.60 | 120 | 50 |

This data is illustrative and intended to demonstrate the general trends observed with fluorination.

Conclusion and Future Outlook

Fluorinated propiophenones represent a versatile and powerful class of compounds with a wide range of research applications. Their strategic use as synthetic building blocks, particularly in the fields of medicinal chemistry and materials science, continues to expand. The ability to fine-tune molecular properties through fluorination has already led to significant advances in drug discovery and PET imaging. Future research will likely focus on the development of more efficient and selective fluorination methods, the exploration of novel fluorinated propiophenone derivatives with unique biological activities, and their application in the design of next-generation smart materials. As our understanding of the nuanced effects of fluorine on molecular behavior deepens, the potential for fluorinated propiophenones to contribute to scientific innovation will undoubtedly continue to grow.

References

-

Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. National Center for Biotechnology Information. [Link]

-

Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. National Center for Biotechnology Information. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]

- Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. [No Source Found]

-

Synthetic cathinones: Chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as "bath salts" or "plant food". ResearchGate. [Link]

- Synthesis of Fluorinated Benzophenones for Biological Activity Probing. [No Source Found]

- Fluorine in drug discovery: Role, design and case studies. [No Source Found]

-

Fluoromethcathinone, a new substance of abuse. ResearchGate. [Link]

-

The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. National Center for Biotechnology Information. [Link]

- The Impact of Fluorine in Material Science: Properties and Applic

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

Substituted cathinone. Wikipedia. [Link]

-

Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents. MDPI. [Link]

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

- Organic Fluorin

-

Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. National Center for Biotechnology Information. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. [Link]

-

Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. National Center for Biotechnology Information. [Link]

-

propiophenone, 93-55-0. The Good Scents Company. [Link]

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. ResearchGate. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

-

PET Radiopharmaceuticals: Fluorinated Compounds. Radiology Key. [Link]

-

Fluorinated Building Blocks: A Comprehensive Overview. YouTube. [Link]

-

Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace. [Link]

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. [Link]

- Natural and engineered biosynthesis of fluorinated n

-

Micellar and biochemical properties of a propyl-ended fluorinated surfactant designed for membrane–protein study. ResearchGate. [Link]

-

Special applications of fluorinated organic compounds. PubMed. [Link]

-

(PDF) Evaluation of 3-L- and 3-D-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. ResearchGate. [Link]

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. National Center for Biotechnology Information. [Link]

-

Positron emission tomography (PET) imaging with 18F-based radiotracers. National Center for Biotechnology Information. [Link]

-

Materials applications of organofluorine compounds. ResearchGate. [Link]

-

Angel Martí: Exploring fluorine's material advantage. Wiess School of Natural Sciences. [Link]

-

Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Royal Society of Chemistry. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane [mdpi.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biesterfeld.no [biesterfeld.no]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]

- 19. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. naturalsciences.rice.edu [naturalsciences.rice.edu]

- 23. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Structure and chemical formula of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone

An In-depth Technical Guide to 3'-Fluoro-3-(3-methoxyphenyl)propiophenone

Abstract: This technical guide provides a comprehensive overview of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone, a substituted aryl ketone with potential applications in medicinal chemistry and materials science. While not extensively documented in current literature, its structural motifs—a fluorinated phenyl ring and a methoxy-substituted aryl group—are common in pharmacologically active compounds. This document outlines the compound's chemical identity, proposes a robust synthetic pathway, details methods for structural elucidation, and discusses potential research applications based on established chemical principles and data from analogous structures. This guide is intended for researchers, chemists, and professionals in drug development seeking to explore novel chemical entities.

Chemical Identity and Physicochemical Properties

3'-Fluoro-3-(3-methoxyphenyl)propiophenone is a diarylpropane derivative. The propiophenone core consists of a three-carbon chain with a ketone at the C1 position, which is attached to a fluorinated phenyl ring. A 3-methoxyphenyl group is appended at the C3 position.

Table 1: Compound Identification and Predicted Properties

| Identifier | Value |

| IUPAC Name | 1-(3-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one |

| Synonyms | 3'-Fluoro-3-(3-methoxyphenyl)propiophenone |

| CAS Number | 898774-94-2[1] |

| Molecular Formula | C₁₆H₁₅FO₂[1] |

| Molecular Weight | 258.29 g/mol [1] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid |

| Solubility | Predicted to be insoluble in water, but miscible with organic solvents like ethanol, acetone, and dichloromethane |

Chemical Structure:

The structure of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone is depicted below.

Caption: Chemical structure of 1-(3-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one.

Proposed Synthetic Pathway

A robust and logical approach to synthesizing 3'-Fluoro-3-(3-methoxyphenyl)propiophenone involves a two-step process. First, the synthesis of an α,β-unsaturated ketone (a chalcone derivative) via a Claisen-Schmidt condensation, followed by a selective reduction of the carbon-carbon double bond.

Rationale for Synthetic Choice:

The Claisen-Schmidt condensation is a reliable and high-yielding method for forming the C-C bond between an aldehyde and a ketone, creating the 1,3-diaryl propenone backbone.[2] Subsequent selective reduction of the alkene, without affecting the ketone or aromatic rings, is a well-established transformation that can be achieved through catalytic hydrogenation. This pathway offers good control over the final structure.

Caption: Proposed two-step synthesis workflow.

Experimental Protocols:

Step 1: Synthesis of (E)-1-(3-Fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-fluoroacetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.0 eq) in ethanol.

-

Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise while maintaining the temperature below 10°C.

-

Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a precipitate indicates product formation.

-

Work-up & Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base. The solid product is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the pure intermediate.

Step 2: Synthesis of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone

-

Reagents & Setup: In a hydrogenation vessel, dissolve the chalcone intermediate from Step 1 (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up & Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. If necessary, the final product can be purified by column chromatography on silica gel.

Structural Elucidation and Characterization

Confirmation of the synthesized structure is critical. A combination of spectroscopic techniques should be employed.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.8-7.8 ppm. The fluorine atom will cause characteristic splitting patterns for the protons on the fluorophenyl ring. - Methylene Protons (-CH₂-CO-): A triplet around δ 3.3 ppm. - Methylene Protons (-CH₂-Ar): A triplet around δ 3.0 ppm. - Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 198-200 ppm. - Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbon directly bonded to fluorine will show a large C-F coupling constant. - Methylene Carbons: Signals in the range of δ 30-45 ppm. - Methoxy Carbon (-OCH₃): A signal around δ 55 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 258. - Key Fragments: Fragments corresponding to the loss of the methoxyphenyl group (m/z = 151), the fluorobenzoyl cation (m/z = 123), and the tropylium ion (m/z = 91).[3] |

| IR Spectroscopy | - C=O Stretch (Ketone): A strong absorption band around 1685 cm⁻¹. - C-F Stretch: A strong band in the region of 1250-1350 cm⁻¹. - C-O-C Stretch (Ether): Bands around 1040 and 1260 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

Potential Applications and Research Directions

The unique structural features of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone suggest several avenues for research, particularly in drug discovery.

Pharmacological Relevance:

-

Fluorine in Medicinal Chemistry: The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are desirable properties for drug candidates.[4][5][6][7] Fluorinated ketones, in particular, have been investigated as inhibitors for various enzymes, including esterases and proteases.[4][5]

-

Methoxy Group as a Pharmacophore: The methoxy group is a common feature in many approved drugs and natural products.[8][9] It can act as a hydrogen bond acceptor and influence the electronic properties and metabolic profile of a compound, often improving its pharmacokinetic properties.[8]

-

Diarylpropane Scaffold: The 1,3-diarylpropane scaffold is present in a variety of biologically active molecules, including those with antioxidant, anti-inflammatory, and anticancer properties.[10]

Potential Research Areas:

-

CNS Activity: Many small molecules containing fluorophenyl and methoxyphenyl groups can cross the blood-brain barrier. This compound could be screened for activity as a modulator of CNS targets, such as GABA receptors.[11]

-

Anticancer and Anti-inflammatory Screening: Chalcones and their saturated propiophenone derivatives have shown promise as anticancer and anti-inflammatory agents.[2][12] This molecule could be evaluated in relevant cell-based assays.

-

Antimalarial Agents: Substituted 1,3-diaryl propenones have been identified as having antimalarial activity.[2] It would be logical to test this reduced derivative for similar properties.

Conclusion

3'-Fluoro-3-(3-methoxyphenyl)propiophenone represents a novel chemical entity with significant potential for further investigation. This guide provides a foundational framework, outlining its chemical properties, a viable synthetic route based on well-established reactions, and a clear strategy for structural verification. The insights into its potential pharmacological relevance, grounded in the known bioactivity of its constituent motifs, should encourage further exploration of this compound within the fields of medicinal chemistry and materials science.

References

- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.

- Citarella, A., & Micale, N. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 4031.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Muth, F., et al. (2024). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry.

- Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019.

- Kumar, R., & Engel, J. C. (2014). 1,3-Diarylpropenes as versatile building blocks in organic synthesis. Chemical Society Reviews, 43(8), 2753-2767.

Sources

- 1. 898774-94-2|2'-Fluoro-3-(3-methoxyphenyl)propiophenone|BLD Pharm [bldpharm.com]

- 2. Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub: are you are robot? [sci-hub.jp]

- 5. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. "Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA" by Katherine Kreusel [egrove.olemiss.edu]

- 12. impactfactor.org [impactfactor.org]

A Technical Guide to the Novel Chemical Entity: 3'-Fluoro-3-(3-methoxyphenyl)propiophenone

An Exploration of Synthesis, Characterization, and Predicted Biological Activity

Executive Summary

This document provides a comprehensive technical overview of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone, a novel chemical entity with significant potential in neuropharmacology and metabolic disease research. As specific experimental data for this compound is not yet publicly available, this guide synthesizes established principles from medicinal chemistry and pharmacology to predict its chemical properties, outline robust synthetic and analytical protocols, and propose its most probable mechanism of action. Drawing on extensive literature regarding synthetic cathinones and substituted propiophenone derivatives, we postulate that this molecule is likely to function as a modulator of monoamine transporters. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this and related chemical spaces.

Chemical Profile and Predicted Physicochemical Properties

3'-Fluoro-3-(3-methoxyphenyl)propiophenone is an aryl ketone belonging to the propiophenone class. Its structure is characterized by a central propan-1-one core, substituted with a 3-fluorophenyl group at the carbonyl carbon and a 3-methoxyphenyl group at the alpha-carbon. This specific substitution pattern suggests a molecule designed to probe structure-activity relationships within the broader class of psychoactive and metabolically active compounds.

-

IUPAC Name: 1-(3-Fluorophenyl)-2-(3-methoxyphenyl)propan-1-one

-

Molecular Formula: C₁₆H₁₅FO₂

-

Molecular Weight: 258.29 g/mol

-

CAS Number: Not yet assigned.

The predicted physicochemical properties, essential for assessing its drug-like potential, are summarized below. These values are estimated based on computational models and data from structurally analogous compounds.

| Property | Predicted Value | Significance in Drug Development |

| LogP (o/w) | 3.5 - 4.2 | Indicates good lipophilicity, suggesting potential for blood-brain barrier penetration. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Suggests good oral bioavailability and cell permeability. |

| Hydrogen Bond Donors | 0 | Lack of H-bond donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 2 (Fluorine, Methoxy Oxygen) | Provides potential for specific interactions with biological targets. |

| Rotatable Bonds | 4 | Implies a degree of conformational flexibility, which can be crucial for receptor binding. |

Proposed Synthesis and Characterization

The synthesis of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone can be approached through several established organic chemistry reactions. A highly plausible and efficient method is the Friedel-Crafts acylation, which is a cornerstone of aryl ketone synthesis.[1]

Primary Synthetic Pathway: Friedel-Crafts Acylation

This two-step process involves the preparation of an acyl chloride followed by its reaction with a suitable aromatic substrate under Lewis acid catalysis.

Sources

Methodological & Application

Technical Application Note: Purification Strategies for 3'-Fluoro-3-(3-methoxyphenyl)propiophenone

Executive Summary & Compound Analysis

Compound Identity:

-

Common Name: 3'-Fluoro-3-(3-methoxyphenyl)propiophenone

-

IUPAC Name: 1-(3-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one

-

Chemical Class: Dihydrochalcone / Diarylpropanone

-

CAS (Generic/Related): 898774-94-2 (2'-Fluoro isomer analog)

Application Context: This molecule serves as a critical scaffold in the synthesis of CNS-active agents (e.g., opioid analgesics similar to Tapentadol) and metabolic probes. Its purity is paramount because the ketone functionality is often the site of stereoselective reduction or Grignard addition in subsequent steps; impurities here will propagate and amplify downstream stereochemical defects.

The Purification Challenge: Synthesized typically via the catalytic hydrogenation of the corresponding chalcone (1-(3-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one), the crude matrix presents a "Purification Triad" of difficulty:

-

Structural Similarity: The unreacted chalcone (double bond) and the over-reduced alcohol (hydroxyl) share similar solubilities with the target ketone.

-

Oiling Out: The presence of the meta-methoxy and fluoro groups lowers the melting point, making the compound prone to oiling out rather than crystallizing.

-

Regio-Isomerism: If synthesized via Friedel-Crafts, regioisomers (2'-fluoro vs 4'-fluoro) may be present.

Impurity Profile & Fate Mapping

Understanding the "enemy" is the first step. The table below outlines the critical quality attributes (CQAs) and the likely impurities.

| Impurity Type | Origin | Chemical Nature | Removal Strategy |

| Impurity A (Chalcone) | Incomplete Hydrogenation | Recrystallization (Solubility difference) or KMnO4 Oxidation (Chemical wash) | |

| Impurity B (Alcohol) | Over-Reduction | Secondary Alcohol | Flash Chromatography (High polarity difference) |

| Impurity C (Start. Mat.) | Excess Reagents | Aldehyde / Acetophenone | Vacuum Distillation or Bisulfite Wash |

| Impurity D (Catalyst) | Pd/C, Raney Ni | Metal Particulate | Hot Filtration (Celite) |

Protocol A: Thermodynamic Crystallization (Primary Method)

Rationale: Crystallization is preferred over chromatography for scalability. However, due to the low melting point of methoxy-substituted dihydrochalcones, standard cooling often fails. We utilize a "Dual-Solvent Displacement" technique.

Materials

-

Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Acetone.

-

Solvent B (Anti-Solvent): n-Heptane or Hexane.

-

Seed Crystals: Essential for preventing oiling out (obtain via small-scale evaporation if necessary).

Step-by-Step Procedure

-

Dissolution (Thermodynamic Control):

-

Charge the crude solid (or oil) into a reactor/flask.[1]

-

Add Solvent A (EtOAc) at a ratio of 1.5 mL per gram of crude.

-

Heat to 50°C (do not boil; preserve thermal stability). Stir until fully dissolved.

-

Critical Step: If the solution is colored, add Activated Carbon (5 wt%) and stir for 15 mins. Perform a hot filtration through a Celite pad to remove carbon and palladium residues.

-

-

The Cloud Point Approach:

-

Maintain temperature at 45-50°C.

-

Add Solvent B (Heptane) dropwise via an addition funnel.

-

Stop addition immediately when a persistent turbidity (cloudiness) is observed.

-

Add 1-2 mL of Solvent A to just clear the turbidity (restore solution).

-

-

Nucleation & Growth:

-

Remove heat source. Wrap the flask in a towel or place in a warm oil bath to allow slow cooling (approx. 10°C per hour).

-

Seeding: When the temperature reaches 35°C, add seed crystals (0.1 wt%).

-

Observation: Watch for "oiling out" (droplets forming).[2] If droplets form, reheat to 50°C and add more Solvent A, then repeat.

-

-

Harvest:

-

Once at room temperature (20-25°C), cool further to 0-4°C in an ice bath for 2 hours.

-

Filter the white crystalline solid.

-

Wash: Displace mother liquor with cold Heptane/EtOAc (9:1 mixture).

-

Dry: Vacuum oven at 40°C for 12 hours.

-

Protocol B: Flash Chromatography (Polishing Method)

Rationale: If the crude purity is <85% or contains significant alcohol impurity (Impurity B), crystallization yield will be poor. Chromatography is required as a pre-step.

System Setup

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient of Hexane (Hex) and Ethyl Acetate (EtOAc).

-

Loading: Dry loading (adsorb crude onto silica) is recommended to improve resolution.

Gradient Protocol

| Time (CV*) | % Hexane | % EtOAc | Elution Event |

| 0 - 3 | 100% | 0% | Elute non-polar hydrocarbons |

| 3 - 8 | 95% | 5% | Elute Unreacted Starting Materials |

| 8 - 15 | 90% | 10% | Target Compound Elution |

| 15 - 20 | 70% | 30% | Elute Alcohol Impurity (Polar) |

*CV = Column Volumes

Analytical Validation (QC)

Before releasing the batch, validate purity using this HPLC method designed to separate the chalcone from the dihydrochalcone.

HPLC Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (general) and 254 nm (aromatic).

-

Gradient: 40% B to 90% B over 15 minutes.

Acceptance Criteria:

-

Purity (Area %): > 98.5%[3]

-

Chalcone Impurity: < 0.1%

-

Total Unknowns: < 0.5%

Process Visualization

Workflow Decision Tree

Caption: Decision matrix for selecting the optimal purification route based on crude purity levels.

Impurity Separation Logic

Caption: Logical flow of impurity removal. Chromatography targets polar impurities (alcohols), while crystallization targets structural analogs (chalcones).

References

-

Moynihan, H. A., & Horgan, D. E. (2017).[4] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[4] Organic Process Research & Development.[4] Retrieved from [Link][4]

-

University of Massachusetts. (2010). Recrystallization Protocols and Solvent Selection.[1][2][5][6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Side product formation in the synthesis of substituted propiophenones

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Focus: Impurity Profiling & Process Optimization

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting hub for researchers synthesizing substituted propiophenones. This class of aryl ketones—critical precursors for pharmaceuticals like bupropion, ephedrine analogues, and various heterocyclic scaffolds—presents unique synthetic challenges.

This guide moves beyond basic textbook definitions to address why your reaction failed and how to engineer a cleaner profile. We focus on the three primary synthetic routes: Friedel-Crafts Acylation , Grignard Addition to Nitriles , and the Fries Rearrangement .

Module 1: Friedel-Crafts Acylation

Route: Substituted Benzene + Propionyl Chloride (

Issue A: "I am observing significant ortho isomer contamination."

Diagnosis: Thermodynamic vs. Kinetic Control failure. In the synthesis of propiophenones, the propionyl group is moderately bulky. While para substitution is generally favored due to sterics, electron-donating groups (EDGs) like methoxy or alkyls can activate the ortho position via chelation or pure electronic density, leading to difficult-to-separate mixtures.

Troubleshooting Protocol:

-

Solvent Switch: If using Dichloromethane (DCM) or Carbon Disulfide (

) , switch to Nitrobenzene . -

Temperature Modulation:

-

Standard:

. -

Fix: Maintain

throughout addition. Higher temperatures often favor the thermodynamic product, but in many acylation scenarios, the ortho isomer can be the kinetic product if chelation occurs.

-

Issue B: "My yield is low, and I see 'poly-acylated' byproducts."

Diagnosis: Stoichiometry Mismanagement. Contrary to alkylation, acylation deactivates the ring, usually preventing poly-substitution. If you see poly-acylation, your substrate is likely highly activated (e.g., mesitylene, resorcinol derivatives).

Corrective Action:

-

The "Complexation" Factor: The product ketone acts as a Lewis base, complexing 1:1 with

. You must use >1.1 equivalents of Lewis Acid . If you use catalytic amounts (0.1 eq), the reaction will stop after 10% conversion because the catalyst gets "poisoned" by the product [2].

Visual Logic: Regioselectivity Pathways

Module 2: Grignard Addition to Nitriles

Route: Benzonitrile derivative + Ethylmagnesium Bromide (

Issue C: "I have a persistent tertiary alcohol impurity."

Diagnosis: The "Double Addition" Error.

This is the most common failure mode. The Grignard reagent (

Root Causes & Fixes:

| Factor | Technical Explanation | Optimization Protocol |

|---|

| Temperature | High temps promote dissociation of the imine salt. | Run addition at

Issue D: "I have unreacted nitrile and no ketone after workup."

Diagnosis: Incomplete Imine Hydrolysis. The intermediate imine salt is surprisingly stable. A standard "water wash" is insufficient to hydrolyze it to the ketone.

The "Acid Cook" Protocol:

-

Quench: Pour reaction mix into crushed ice/ammonium chloride.

-

Acidify: Add 10% HCl until pH < 2.

-

Hydrolysis: The imine (

) must be hydrolyzed.[4] If the propiophenone is sterically hindered, you may need to reflux the acidic aqueous layer for 1-2 hours to drive the

Visual Logic: Grignard Side Reaction Pathway

Module 3: Fries Rearrangement

Route: Phenyl Propionate + Lewis Acid

Issue E: "I cannot control the Ortho/Para ratio."

Diagnosis: Thermal Control Failure. The Fries rearrangement is chemically unique because the isomer ratio is almost entirely temperature-dependent due to reversibility.

The Temperature Rule:

-

Low Temperature (

): Favors the Para -isomer (Kinetic control, non-chelated). -

High Temperature (

): Favors the Ortho -isomer (Thermodynamic control, stabilized by chelation between the carbonyl oxygen, the hydroxyl group, and the Aluminum) [6].

Side Product Alert: If moisture is present, you will see Phenol and Propionic Acid . This is simple hydrolysis of the ester, competing with the rearrangement. Strict anhydrous conditions are non-negotiable.

Standardized Experimental Protocol

Workflow: Synthesis of 4-Methoxypropiophenone (Friedel-Crafts) Designed to minimize demethylation and ortho-isomer formation.

-

Preparation: Flame-dry a 3-neck RBF equipped with a pressure-equalizing addition funnel and an HCl gas trap.

-

Charging: Add

(1.1 eq) and Nitrobenzene (Solvent). Cool to -

Acylating Agent: Add Propionyl Chloride (1.05 eq) dropwise. Allow the acylium complex to form (30 mins).

-

Substrate Addition: Add Anisole (1.0 eq) dissolved in Nitrobenzene dropwise over 45 minutes. Crucial: Keep internal temp <

to prevent demethylation. -

Quench: Pour mixture slowly onto crushed ice/HCl. (Exothermic!).[8]

-

Workup: Extract with DCM. Wash with NaOH (removes any phenol from demethylation side-reactions). Dry over

.[8]

References

-

Olah, G. A.; Kobayashi, S.; Tashiro, M. "Aromatic Substitution. XXX. Friedel-Crafts Acylation of Benzene and Toluene with Substituted Acyl Halides." Journal of the American Chemical Society, 1972 , 94(21), 7448–7461. Link

-

Pearson, D. E.; Buehler, C. A. "The Friedel-Crafts Acylation Reaction."[5][6][9][10][11] Synthesis, 1972 , 1972(10), 533-542. Link

-

Canonne, P.; Foscolos, G. B.; Lemay, G.[4] "The Use of Benzene Containing One Equivalent of Ether as Solvent in Grignard Reactions of Nitriles." Tetrahedron Letters, 1980 , 21(2), 155-158. Link

-

Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954 .[4] (Seminal text on Grignard side-products).

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for Imine Hydrolysis).

-

Martin, R. "The Fries Rearrangement." Organic Preparations and Procedures International, 1992 , 24(4), 369-435. Link

Sources

- 1. i) benzonitrile | Filo [askfilo.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. adichemistry.com [adichemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]

Technical Support Center: Enhancing the Solubility of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone for Biological Assays

Welcome to the technical support center for handling 3'-Fluoro-3-(3-methoxyphenyl)propiophenone in your biological research. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome solubility challenges, ensuring accurate and reproducible results in your assays. As Senior Application Scientists, we have curated this information based on established principles of medicinal chemistry and extensive laboratory experience.

Introduction: Understanding the Challenge

3'-Fluoro-3-(3-methoxyphenyl)propiophenone is a small molecule with a chemical structure that suggests low aqueous solubility. The presence of two aromatic rings (fluorophenyl and methoxyphenyl) contributes to its hydrophobic nature, which can lead to precipitation in aqueous buffer systems commonly used in biological assays. This can result in inaccurate compound concentrations, decreased potency, and unreliable data. This guide will walk you through a systematic approach to identify the optimal solubilization strategy for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone in DMSO is clear, but I see precipitation when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a common issue for hydrophobic compounds. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for initial stock solutions, the compound can crash out when the concentration of DMSO is significantly lowered upon dilution into an aqueous buffer. This is because the buffer has a much lower capacity to solvate the hydrophobic molecule.

Troubleshooting Steps:

-

Reduce the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally ≤0.5%, as higher concentrations can affect cell viability and enzyme activity.

-

Use a Co-solvent: If lowering the DMSO concentration isn't sufficient, consider using a co-solvent in your assay buffer. A small percentage of a water-miscible organic solvent can increase the solubility of your compound.

-

Employ Solubilizing Excipients: For more persistent solubility issues, the use of cyclodextrins or non-ionic surfactants can be highly effective.

Q2: What are co-solvents and how do I choose the right one?

Answer: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds in aqueous solutions. The choice of co-solvent depends on the specific compound and the tolerance of the biological assay system.

Common Co-solvents for Biological Assays:

| Co-solvent | Typical Starting Concentration | Advantages | Disadvantages |

| Ethanol | 1-5% (v/v) | Less toxic than other solvents, readily available. | Can affect some enzyme kinetics and cell membranes. |

| Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) | Low toxicity, can significantly enhance solubility. | Can increase the viscosity of the solution. |

| Propylene Glycol | 1-10% (v/v) | Good solubilizing power, low volatility. | Can be more viscous and may have some biological effects. |

Experimental Protocol: Co-solvent Screening

-

Prepare a 10 mM stock solution of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone in 100% DMSO.

-

Prepare a series of your aqueous assay buffer containing different co-solvents at various concentrations (e.g., 1%, 2%, 5% Ethanol; 5%, 10%, 15% PEG 400).

-

Add the DMSO stock solution to each co-solvent buffer to achieve the desired final compound concentration.

-

Visually inspect for precipitation immediately and after a set incubation time (e.g., 1-2 hours) at the assay temperature.

-

Include a "no co-solvent" control to confirm the initial precipitation issue.

Advanced Solubilization Strategies

Q3: I've tried co-solvents with limited success. What are cyclodextrins and how do they work?

Answer: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like 3'-Fluoro-3-(3-methoxyphenyl)propiophenone, effectively shielding them from the aqueous environment and increasing their apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Experimental Workflow: Using Cyclodextrins

Caption: Workflow for cyclodextrin-based solubilization.

Q4: Can I use surfactants? Which ones are recommended for cell-based assays?

Answer: Yes, surfactants can be very effective. They form micelles in aqueous solutions, and hydrophobic compounds can partition into the hydrophobic core of these micelles. For cell-based assays, it is crucial to use non-ionic surfactants at concentrations below their critical micelle concentration (CMC) to avoid cell lysis.

Recommended Non-ionic Surfactants:

| Surfactant | Typical Concentration Range | Key Considerations |

| Polysorbate 20 (Tween® 20) | 0.01% - 0.1% (v/v) | Widely used, generally well-tolerated by cells at low concentrations. |

| Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (v/v) | Similar to Tween 20, may be more effective for some compounds. |

| Pluronic® F-68 | 0.02% - 0.2% (w/v) | A non-ionic block copolymer with very low cytotoxicity. |

Decision-Making Flowchart: Selecting a Solubilization Strategy

Caption: Stepwise guide for choosing a solubilization method.

Validation and Best Practices

-

Always Run Vehicle Controls: In your experiments, include a control group that is treated with the same concentration of the solubilizing agent (DMSO, co-solvent, cyclodextrin, or surfactant) without the compound. This will help you to distinguish the effects of the compound from the effects of the vehicle.

-

Confirm No Interference with the Assay: Before proceeding with large-scale experiments, ensure that the chosen solubilization method does not interfere with your assay readout (e.g., fluorescence, luminescence, enzyme activity).

-

Kinetic Solubility vs. Thermodynamic Solubility: The methods described here primarily address kinetic solubility for in vitro assays. For in vivo studies, a more comprehensive formulation development approach is typically required.

By systematically applying these troubleshooting strategies, you can successfully enhance the solubility of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone for your biological assays, leading to more reliable and reproducible data.

References

Validation & Comparative

Comparative Technical Guide: Fluorinated vs. Non-Fluorinated Propiophenones

Executive Summary

This guide provides a rigorous comparative analysis of Propiophenone (1-phenylpropan-1-one) and its bioisostere 4-Fluoropropiophenone . In medicinal chemistry, the strategic incorporation of fluorine is a standard tool to modulate pharmacokinetics without drastically altering steric bulk. This analysis focuses on three critical vectors: physicochemical properties (lipophilicity/acidity), synthetic reactivity (electrophilic aromatic substitution and alpha-functionalization), and metabolic stability (CYP450 blockage).

Key Finding: While 4-fluoropropiophenone exhibits a deactivated aromatic ring requiring more vigorous Friedel-Crafts conditions, it offers superior metabolic stability by blocking para-hydroxylation and enhanced blood-brain barrier (BBB) permeability due to increased lipophilicity (

Part 1: Physicochemical Profile[1][2]

The introduction of a fluorine atom at the para-position induces significant electronic and lipophilic shifts. Fluorine acts as a bioisostere for hydrogen (van der Waals radius: 1.47 Å vs. 1.20 Å), minimizing steric perturbation while exerting a profound electronegative pull.

Table 1: Comparative Physicochemical Data

| Property | Propiophenone (Unsubstituted) | 4-Fluoropropiophenone | Impact of Fluorination |

| Molecular Weight | 134.18 g/mol | 152.17 g/mol | +17.99 (Negligible steric bulk) |

| LogP (Lipophilicity) | 2.1 – 2.3 | 2.5 – 2.7 | Increased: Enhances membrane permeability. |

| Hammett Constant ( | 0.00 (H) | 0.06 (F) | EWG: Inductively withdrawing, resonance donating. |

| pKa ~19.2 | pKa ~18.5 | Increased: Carbonyl is more electron-deficient, stabilizing the enolate. | |

| Boiling Point | 218 °C | 205–210 °C | Decreased: Reduced intermolecular dispersion forces relative to molecular weight. |

Electronic Mapping & Dipole Moments

The following diagram illustrates the electronic pull and dipole vectors. Fluorine's high electronegativity creates a dipole opposing the carbonyl, altering the electrostatic potential map of the aromatic ring.

Figure 1: Electronic effects of para-fluorination. Note the inductive withdrawal (red arrow) deactivating the ring but increasing acidity at the alpha-position.

Part 2: Synthetic Reactivity Analysis

Friedel-Crafts Acylation (Synthesis of the Core)

The synthesis of the propiophenone core via Friedel-Crafts acylation reveals a divergence in substrate reactivity.[1]

-

Benzene (Propiophenone): Highly reactive. Requires careful thermal control to prevent poly-acylation, though the deactivated product usually prevents this.

-

Fluorobenzene (4-Fluoropropiophenone): The fluorine atom deactivates the ring toward Electrophilic Aromatic Substitution (EAS). However, it is a para-director due to lone-pair resonance.

-

Observation: While the reaction rate is slower than benzene, the regioselectivity is superior (>98% para) because the ortho position is sterically hindered and inductively deactivated.

-

Alpha-Halogenation (Functionalization)

For drug development (e.g., synthesis of amino-ketones), the alpha-carbon must be halogenated (usually brominated).

-

Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.[2]

-

Rate Comparison: The Hammett reaction constant (

) for acid-catalyzed bromination of acetophenones is positive (+0.417).[3]-

Implication: Electron-withdrawing groups (like F) facilitate the removal of the

-proton (increasing acidity), which is often the rate-determining factor in acidic media. Therefore, 4-fluoropropiophenone often brominates slightly faster and with cleaner conversion than the unsubstituted parent, provided the acid catalyst concentration is sufficient to overcome the reduced basicity of the carbonyl oxygen.

-

Figure 2: Comparative synthetic workflow highlighting rate and selectivity differences.

Part 3: Pharmacokinetic Implications (The "Fluorine Scan")

The primary driver for selecting 4-fluoropropiophenone over propiophenone in drug design is Metabolic Stability .

Metabolic Blocking (CYP450)

The para-position of the phenyl ring is a "soft spot" for metabolism. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate this position in unsubstituted propiophenones, leading to rapid Phase II conjugation and excretion.

-

The C-F Bond: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol).

-

Result: The fluorine atom effectively "caps" the para-position, preventing hydroxylation. This redirects metabolism to slower pathways (e.g., side-chain oxidation), significantly extending the plasma half-life (

) of the drug.

Lipophilicity & CNS Penetration[6][7]

-

LogP Shift: The shift from ~2.2 to ~2.6 pushes the molecule closer to the optimal range for CNS penetration (LogP 2.0 – 3.5).

-

Binding Affinity: The fluorine atom can also participate in specific hydrophobic interactions or orthogonal multipolar interactions within a receptor binding pocket, potentially increasing potency (

).

Figure 3: Mechanism of metabolic stabilization via para-fluorination.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Fluoropropiophenone (Friedel-Crafts)

This protocol is optimized for regioselectivity and safety.

Reagents:

-

Fluorobenzene (1.0 eq)

-

Propionyl Chloride (1.1 eq)

-

Aluminum Chloride (

) (1.2 eq) -

Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and

inlet. -

Lewis Acid Activation: Charge flask with

and DCM. Cool to 0°C. Add Propionyl Chloride dropwise. Stir for 15 min to form the acylium ion complex (Solution turns yellow/orange). -

Addition: Add Fluorobenzene dropwise over 30 minutes. Note: Fluorobenzene is deactivated; unlike benzene, the exotherm will be milder, but temperature control (keep <10°C) is crucial to ensure para-selectivity.

-

Reaction: Allow to warm to Room Temperature (RT), then reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour mixture over crushed ice/HCl. The organic layer will separate.

-

Purification: Wash organic layer with brine, dry over

. Remove solvent via rotary evaporation. Distill under reduced pressure.-

Expected Yield: 85-90%.

-

Validation: GC-MS should show a single peak (m/z 152).

-NMR will show characteristic para-substitution pattern (two doublets in the aromatic region).

-

Protocol B: Comparative Alpha-Bromination

Demonstrating the rate enhancement of the fluorinated substrate.

Reagents:

-

Substrate (Propiophenone OR 4-Fluoropropiophenone) (10 mmol)

-

Bromine (

) (10 mmol) -

Glacial Acetic Acid (20 mL)

-

HBr (catalytic, 2 drops)

Procedure:

-

Dissolve substrate in Glacial Acetic Acid. Add catalytic HBr.

-

Add

solution dropwise. -

Observation Point:

-

Propiophenone: Induction period of 2-5 minutes before decolorization begins (slower enolization).

-

4-Fluoropropiophenone: Induction period is typically shorter (<1 min) due to higher acidity of alpha-protons facilitating enol formation.

-

-

Stir until solution is colorless (approx 1 hour).

-

Quench with ice water. Extract with DCM.

-

Safety Note: Alpha-bromo ketones are potent lachrymators. Handle only in a fume hood.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Park, B. K., & Kitteringham, N. R. (1994). Drug metabolism and pharmacokinetics: the effect of fluorine substitution. Drug Metabolism Reviews, 26(3), 605-643.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Validated analytical methods for the quantification of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone

An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone

This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone. As a substituted propiophenone, this compound is of interest to researchers in organic synthesis and pharmaceutical development. Accurate quantification is fundamental for quality control, stability testing, and pharmacokinetic studies. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, the scientific rationale behind methodological choices, and comparative performance data to guide method selection.

The principles of analytical procedure validation discussed herein are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described methods are robust, reliable, and suitable for regulatory consideration.[1][2]

The Analytical Challenge

3'-Fluoro-3-(3-methoxyphenyl)propiophenone possesses key structural features that inform the selection of an analytical technique: a ketone functional group, a fluorinated aromatic ring, and a methoxy-substituted phenyl group. These features provide a strong chromophore for UV-based detection and sufficient volatility and ionizable sites for mass spectrometry-based methods. The choice of method ultimately depends on the intended application, the required sensitivity, and the complexity of the sample matrix.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds, making it an excellent starting point for analyzing propiophenone derivatives.[3] Its robustness, cost-effectiveness, and high precision make it ideal for routine quality control of bulk drug substances and formulated products.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC method is a logical first step. The non-polar C18 stationary phase effectively retains the molecule through hydrophobic interactions with its phenyl rings. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the controlled elution of the analyte. UV detection is highly suitable due to the compound's aromatic rings and ketone group, which absorb UV light.

Detailed Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Scientist's Note: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for aromatic compounds like the target analyte.

-

-

Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 3.1) in a 70:30 (v/v) ratio.[4]

-

Scientist's Note: The acidic pH ensures that any residual silanol groups on the stationary phase are protonated, minimizing peak tailing. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol.[5]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 29°C.[6]

-

Detection Wavelength: 248 nm.

-

Scientist's Note: This wavelength is chosen based on the UV absorbance maxima for similar propiophenone[7] and aromatic ketone structures. A DAD detector can be used during method development to scan across a range of wavelengths to find the optimal absorbance maximum.

-

-

Injection Volume: 20 µL.

-

Sample Preparation:

-

Prepare a stock solution by accurately weighing ~10 mg of the analyte and dissolving it in 10 mL of methanol (1 mg/mL).[3]

-

Prepare a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.

-

Construct a calibration curve by preparing a series of standards ranging from 2-10 µg/mL.[4]

-

Workflow for HPLC-UV Purity Analysis

Caption: Workflow for HPLC-UV quantitative analysis.

Validation Parameters & Acceptance Criteria (ICH Q2(R2))[8][9]

The method's suitability must be confirmed through a rigorous validation process.

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | To ensure the signal is from the analyte only, without interference from impurities or matrix components. | Peak purity analysis (using DAD), analysis of placebo and spiked samples. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.995 over the specified range.[6] |

| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels.[8] |

| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[9][8] |

| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration.[10] |

| LOQ/LOD | The lowest concentration that can be reliably quantified/detected. | Signal-to-Noise ratio of 10:1 for LOQ and 3:1 for LOD. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Consistent results when altering pH, mobile phase composition, or temperature. |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering exceptional specificity through mass spectral identification.[3] This technique is suitable if the analyte is thermally stable and sufficiently volatile. For propiophenone and its derivatives, GC-MS can provide both quantitative data and structural confirmation.[6]

Causality Behind Experimental Choices